![molecular formula C18H21NO4S B5809716 N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide, also known as PSB-603, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells.
Wirkmechanismus
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide acts as a selective antagonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by endogenous ligands or synthetic agonists stimulates the secretion of GLP-1 and PYY, which in turn enhances glucose-stimulated insulin secretion and improves glucose tolerance. N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide inhibits the activation of GPR119 by blocking the binding of endogenous ligands or synthetic agonists to the receptor.
Biochemical and Physiological Effects
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been shown to have several biochemical and physiological effects, including the enhancement of glucose-stimulated insulin secretion, improvement of glucose tolerance, and increase in GLP-1 and PYY secretion. In addition, it has also been reported to reduce food intake and body weight in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has several advantages for lab experiments, including its selectivity for the GPR119 receptor and its ability to modulate glucose homeostasis and appetite regulation. However, there are also some limitations, such as its low solubility in water and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
For research include the optimization of the synthesis method, the development of more potent and selective GPR119 antagonists, and the evaluation of the long-term safety and efficacy of N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide in clinical trials.
Synthesemethoden
The synthesis of N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide involves several steps, including the reaction of 4-bromobenzyl alcohol with propylsulfonyl chloride to form 4-(propylsulfonyl)benzyl bromide. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of a base to form N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide. The overall yield of the synthesis method is reported to be around 30%.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. The GPR119 receptor is known to play a crucial role in glucose homeostasis and incretin hormone secretion. N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of T2DM. In addition, it has also been reported to increase glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion, which are important hormones involved in appetite regulation and satiety.
Eigenschaften
IUPAC Name |
N-[4-[(4-propylsulfonylphenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-12-24(21,22)18-10-4-15(5-11-18)13-23-17-8-6-16(7-9-17)19-14(2)20/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIAEUOWWXURQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

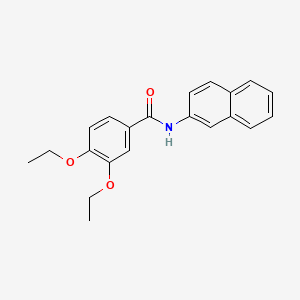
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
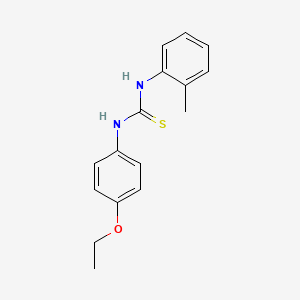
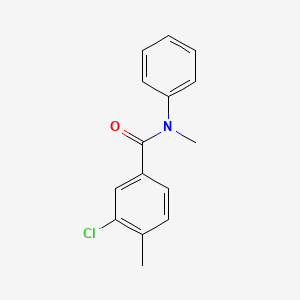
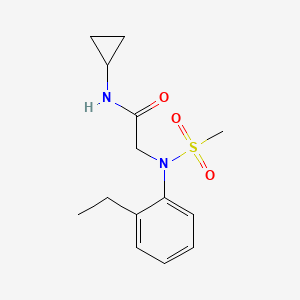
![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
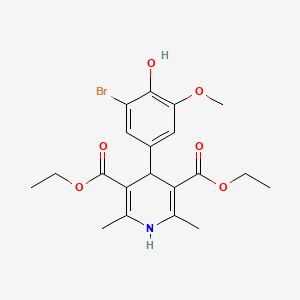
![5-chloro-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5809698.png)
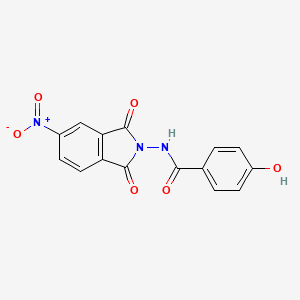
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)